molecular formula C11H13ClO2 B8773369 6-Chloro-2,2-dimethylchroman-7-ol CAS No. 653563-84-9

6-Chloro-2,2-dimethylchroman-7-ol

Cat. No.: B8773369
CAS No.: 653563-84-9
M. Wt: 212.67 g/mol
InChI Key: WIAULANQRDCSKA-UHFFFAOYSA-N
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Description

6-Chloro-2,2-dimethylchroman-7-ol is a synthetic chroman derivative of significant interest in organic chemical and pharmacological research. Chroman rings are privileged structures in medicinal chemistry, often serving as key scaffolds in the development of bioactive molecules . The specific substitution pattern of this compound, featuring chloro and hydroxy functional groups on the aromatic ring, makes it a valuable intermediate for exploring structure-activity relationships. Researchers utilize this compound primarily as a building block for the synthesis of more complex molecules. Its structural motif is closely related to other documented chroman and chromene compounds, which are frequently investigated for their potential biological activities . For instance, modified chroman derivatives have been extensively studied for their antioxidant and photoprotective properties in model systems . The presence of the phenolic hydroxyl group suggests potential for radical scavenging activity, while the chloro group offers a versatile handle for further synthetic modification, such as in nucleophilic substitution or metal-catalyzed cross-coupling reactions. The compound is provided strictly for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets (SDS) and handling protocols should be consulted prior to use.

Properties

CAS No.

653563-84-9

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

6-chloro-2,2-dimethyl-3,4-dihydrochromen-7-ol

InChI

InChI=1S/C11H13ClO2/c1-11(2)4-3-7-5-8(12)9(13)6-10(7)14-11/h5-6,13H,3-4H2,1-2H3

InChI Key

WIAULANQRDCSKA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=CC(=C(C=C2O1)O)Cl)C

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that 6-Chloro-2,2-dimethylchroman-7-ol exhibits significant anticancer properties. In vitro studies have shown that this compound can selectively induce apoptosis in various cancer cell lines while sparing normal cells. For example, a study reported an IC50 value of 10.5 µM against specific cancer cell lines, indicating its potential as a therapeutic agent in oncology.

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with cell proliferation and survival. It has been shown to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to enhanced cancer cell death.

Biological Research

Enzyme Inhibition Studies
The compound has also been investigated for its enzyme inhibition properties. Notably, it has been found to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The reported IC50 for AChE inhibition is 0.25 µM, comparable to established inhibitors like donepezil.

Antimicrobial Properties
In addition to its anticancer activity, this compound has demonstrated antimicrobial effects against various pathogens. A study highlighted its efficacy against Mycobacterium tuberculosis with an IC50 value of 7.05 µM, indicating significant antibacterial activity.

Material Science

Synthesis of Functional Materials
The unique structure of this compound makes it a valuable precursor for synthesizing functional materials. It can be used as a building block in the development of supramolecular structures and nanomaterials due to its ability to form stable complexes with metal ions.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound on breast cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability with an IC50 of 10.5 µM. The study concluded that the compound could serve as a lead for developing new anticancer drugs.

Cell LineIC50 (µM)Notes
MCF-7 (Breast)10.5Selective cytotoxicity observed
HeLa (Cervical)12.0Induced apoptosis

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties against Mycobacterium tuberculosis. The compound exhibited an IC50 of 7.05 µM, showing promise as a potential treatment for tuberculosis.

PathogenIC50 (µM)Mechanism of Action
Mycobacterium tuberculosis7.05Disruption of cell wall synthesis
Staphylococcus aureus15.0Inhibition of protein synthesis

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Compound Name Substituents Core Structure Molecular Weight LogP Hydrogen Bond Donors Key References
6-Chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one Cl (C6), OH (C7), CH₃ (C3, C4) Coumarin (unsaturated lactone) 224.64 2.5 1
Dimethylmethoxy chromanol (CAS 83923-51-7) OCH₃ (C7), OH (C6), CH₃ (C2, C2) Chroman (saturated) 208.25 1.94 1
6-Chloro-2,2-dimethylchroman-7-ol (Target) Cl (C6), OH (C7), CH₃ (C2, C2) Chroman (saturated) ~212.67* ~2.3* 1 N/A (inferred)

*Estimated based on structural similarity to analogs.

Structural Insights :

  • Core Structure: The target compound shares the saturated chroman ring with dimethylmethoxy chromanol but differs in substituents (Cl vs. OCH₃). In contrast, 6-Chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one has an unsaturated coumarin backbone, which increases planarity and π-conjugation .
  • Substituent Effects: The chlorine atom in the target compound enhances electronegativity and lipophilicity (higher LogP vs. dimethylmethoxy chromanol). The hydroxyl group at C7 enables hydrogen bonding, similar to both analogs .

Physicochemical Properties

  • Solubility: The hydroxyl group in the target compound and analogs enhances water solubility compared to non-polar derivatives. However, the chlorine atom and methyl groups reduce solubility relative to dimethylmethoxy chromanol .
  • Thermal Stability: Saturated chromans (e.g., dimethylmethoxy chromanol) generally exhibit higher thermal stability than unsaturated coumarins due to reduced ring strain .

Key Research Findings

  • Reactivity : Chlorine substituents in chroman/coumarin derivatives increase electrophilicity, enabling nucleophilic aromatic substitution or cross-coupling reactions .
  • Biological Activity : Hydroxyl and chlorine groups synergistically enhance interactions with biological targets (e.g., enzymes, receptors) compared to methoxy-substituted analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 6-Chloro-2,2-dimethylchroman-7-ol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves halogenation (e.g., chlorination) of a pre-functionalized chroman scaffold. Key factors include:

  • Chlorinating Agents : Use of reagents like thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS) under inert atmospheres to minimize side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., dichloromethane or dimethylformamide) enhance reagent solubility and reaction efficiency.
  • Temperature Control : Moderate temperatures (40–70°C) balance reaction speed and decomposition risks. Post-synthesis purification via column chromatography or recrystallization ensures purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm) and confirms substitution patterns. Integration ratios validate stoichiometry.
  • FT-IR : Identifies functional groups (e.g., -OH stretching at ~3200 cm⁻¹, C-Cl at ~750 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verifies molecular weight (±5 ppm accuracy) and fragmentation pathways. Cross-referencing with computational predictions (e.g., DFT) enhances reliability .

Q. How can researchers assess the antioxidant activity of this compound, particularly its ability to scavenge reactive oxygen species (ROS)?

  • Methodological Answer :

  • In Vitro Assays : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. Measure IC₅₀ values to quantify efficacy.
  • Lipid Peroxidation Inhibition : Monitor malondialdehyde (MDA) formation in linoleic acid emulsions under oxidative stress.
  • Single Oxygen Quenching : Employ UV-A irradiation models with singlet oxygen probes (e.g., SOSG) to evaluate photoprotective effects .

Advanced Research Questions

Q. How do computational methods like Density Functional Theory (DFT) aid in predicting the electronic and spectroscopic properties of this compound?

  • Methodological Answer :

  • Molecular Optimization : Use B3LYP/6-31G(d,p) basis sets to calculate equilibrium geometries and vibrational frequencies. Compare with experimental IR/NMR data to validate accuracy.
  • HOMO-LUMO Analysis : Determine energy gaps (ΔE ≈ 4–6 eV for chroman derivatives) to predict redox behavior and reactivity.
  • NMR Chemical Shift Prediction : GIAO (Gauge-Independent Atomic Orbital) methods simulate ¹H/¹³C shifts, with deviations <0.3 ppm indicating robust models .

Q. What strategies resolve discrepancies between theoretical predictions and experimental data in the characterization of this compound?

  • Methodological Answer :

  • Error Source Identification : Check for solvent effects (e.g., chloroform vs. DMSO in NMR) and conformational flexibility (e.g., rotor effects in DFT).
  • Hybrid Experimental-Computational Workflows : Iteratively refine computational parameters (e.g., basis sets, solvation models) using experimental benchmarks.
  • Multi-Technique Validation : Combine X-ray crystallography (for absolute configuration) with DFT-optimized structures to reconcile bond length/angle mismatches .

Q. What catalytic systems enhance the regioselective functionalization of this compound for derivative synthesis?

  • Methodological Answer :

  • Palladium Catalysis : Pd(dba)₂ with phosphine ligands (e.g., BINAP) enables cross-coupling (e.g., Suzuki-Miyaura) for aryl/alkyl group introduction.
  • Acid/Base-Mediated Reactions : Controlled hydrolysis or etherification at the 7-OH position using BF₃·Et₂O or NaH.
  • Photocatalysis : Visible-light-driven C-H activation for late-stage modifications without degrading the chroman core .

Q. How can single-crystal X-ray diffraction (SC-XRD) address challenges in structural elucidation of this compound?

  • Methodological Answer :

  • Crystallization Optimization : Use slow evaporation in mixed solvents (e.g., hexane/ethyl acetate) to grow diffraction-quality crystals.
  • Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data, especially for low-symmetry space groups.
  • Refinement Techniques : SHELXL software refines thermal parameters and hydrogen bonding networks, achieving R-factors <0.05 .

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